Dinitrotoluenes
Dinitrotoluenes are a class of organic compounds characterized by the presence of two nitro groups (-NO2) attached to a benzene ring at the para-positions. These aromatic derivatives find applications in various industries, including explosives, pharmaceuticals, and dyes due to their unique chemical properties.
Typically, dinitrotoluenes are synthesized through the nitration of toluene with concentrated nitric acid under controlled conditions. The two nitro groups can be positioned at ortho-, meta-, or para-positions relative to each other, leading to different isomers such as p,p'-dinitrotoluene and o,p'-dinitrotoluene.
In the field of explosives, dinitrotoluenes serve as precursors for more complex energetic compounds. They are also used in the synthesis of medicinal compounds where their aromatic structure plays a crucial role. Additionally, these compounds can be employed in dye intermediates to produce specific colors due to their ability to form stable complexes with metal ions.
The chemical stability and reactivity of dinitrotoluenes make them versatile starting materials for numerous industrial processes, though their handling requires strict safety protocols due to potential explosive hazards.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2-Methyl-3,5-dinitroaniline | 35572-78-2 | C7H7N3O4 |
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Musk Ambrette (Artificial) | 83-66-9 | C12H16N2O5 |
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